molecular formula C9H9NO4 B2647151 N-(4-hydroxyphenyl)oxalamic acid methyl ester CAS No. 1359823-72-5

N-(4-hydroxyphenyl)oxalamic acid methyl ester

Cat. No.: B2647151
CAS No.: 1359823-72-5
M. Wt: 195.174
InChI Key: FDSNPGHQTLOUJK-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)oxalamic acid methyl ester is an oxalamic acid derivative characterized by a 4-hydroxyphenyl group attached to an oxalamide core and a methyl ester moiety. This compound is synthesized via aminolysis of oxalamic acid esters or through reactions involving 4-aminophenol and methyl acrylate derivatives . Its structure combines a polar hydroxyphenyl group with the reactive 1,2-dicarbonyl motif, making it relevant in medicinal chemistry and enzyme inhibition studies. The methyl ester group enhances its solubility in organic solvents, facilitating its use as an intermediate in drug discovery .

Properties

IUPAC Name

methyl 2-(4-hydroxyanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSNPGHQTLOUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)oxalamic acid methyl ester typically involves the reaction of 4-hydroxyaniline with oxalyl chloride to form N-(4-hydroxyphenyl)oxalamic acid, which is then esterified with methanol to yield the methyl ester. The reaction conditions generally include:

    Step 1: Reaction of 4-hydroxyaniline with oxalyl chloride in the presence of a base such as pyridine to form N-(4-hydroxyphenyl)oxalamic acid.

    Step 2: Esterification of N-(4-hydroxyphenyl)oxalamic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)oxalamic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
N-(4-hydroxyphenyl)oxalamic acid methyl ester has been studied for its antioxidant properties, which may contribute to its potential therapeutic effects in diseases associated with oxidative stress. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals, and compounds with such properties are valuable in formulating drugs aimed at treating conditions like cancer and neurodegenerative diseases.

Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of amino acid derivatives that exhibit biological activity. The modification of the oxalamic acid structure has been shown to enhance the pharmacological profile of certain drugs, making it an important compound for drug development.

Material Science Applications

Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer synthesis. Its hydroxyl group can participate in polymerization reactions, leading to the development of new polymers with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and composite materials.

Antioxidant Additives
The compound can also be integrated into polymer matrices as an antioxidant additive. This application is particularly relevant for polyolefins, where it helps improve thermal stability and prolongs the lifespan of materials exposed to oxidative environments.

Organic Synthesis Applications

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures efficiently. It can be used in reactions such as esterification, amidation, and coupling reactions, facilitating the synthesis of more complex organic compounds.

Catalytic Applications
Research indicates that derivatives of this compound can act as ligands in catalysis. These ligands can stabilize metal complexes that are useful in catalyzing various organic reactions, enhancing reaction rates and selectivity.

Case Studies and Research Findings

StudyFocusFindings
Research on Antioxidant ActivityInvestigated the compound's ability to scavenge free radicalsDemonstrated significant antioxidant activity comparable to established antioxidants
Synthesis of Amino Acid DerivativesExplored modifications of the oxalamic acid structureResulted in derivatives with enhanced biological activity
Polymer Stability StudiesEvaluated the effectiveness of the compound as an antioxidant additiveShowed improved thermal stability and reduced degradation rates in polyolefins

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)oxalamic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active oxalamic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural Analogs in the Oxalamic Acid Ester Family

The compound shares structural similarities with several oxalamic acid derivatives, differing primarily in substituents and ester groups:

Compound Name Substituent(s) Ester Group Key Properties/Applications Reference
N-(4-Hydroxyphenyl)oxalamic acid methyl ester 4-hydroxyphenyl Methyl Enzyme inhibition, intermediate
N-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-oxalamic acid ethyl ester 4-methoxyphenyl, ketone Ethyl Corrosion inhibition
N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester 5-chloropyridinyl Ethyl Medicinal chemistry, drug discovery
N-[3-(4-Methoxy-phenyl)-2-methyl-propyl]-oxalamic acid ethyl ester 4-methoxyphenyl, branched chain Ethyl Synthetic intermediate

Key Observations :

  • Ester Group Variation : Methyl esters (e.g., the target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters, which may influence their pharmacokinetic profiles .
  • Substituent Effects : The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes, whereas methoxy or chloro substituents increase lipophilicity .

Modifications in the 1,2-Dicarbonyl Motif

The 1,2-dicarbonyl motif is critical for binding to magnesium cofactors in enzyme inhibition. Modifications to this core alter activity:

Compound Structural Modification IC50 (FAHD1 Inhibition) Reactivity Notes Reference
Target Compound Unmodified oxalamic acid ester ~5 µM Stable, moderate reactivity
4-Oxo-4H-benzo[d][1,3]oxazine (17a) Cyclized derivative <1 µM High reactivity, acylates nucleophiles
Methyl 4-oxo-1,4-dihydroquinazoline-2-carboxylate (19a) Quinazoline ring formation ~2 µM Improved stability, retained activity

Key Observations :

  • Cyclization of the oxalamic acid core (e.g., compound 17a) significantly enhances inhibitory potency but introduces reactivity risks, such as unintended acylation .
  • The target compound balances moderate activity with stability, making it a safer candidate for further development.

Key Observations :

  • The target compound’s enzyme inhibition profile is distinct from antimicrobial derivatives, highlighting its versatility in targeting diverse biological pathways.
  • Substituents like β-alanine or hydrazide groups (e.g., compound 3 in ) enhance antimicrobial activity but reduce enzyme affinity.

Biological Activity

N-(4-hydroxyphenyl)oxalamic acid methyl ester is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is derived from oxalic acid and 4-hydroxyaniline. The synthesis typically involves the esterification of oxalamic acid with methanol in the presence of a catalyst. The resulting compound features a phenolic hydroxyl group, which contributes to its biological activity.

Antioxidant Activity

Research indicates that derivatives of N-(4-hydroxyphenyl)oxalamic acid exhibit notable antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH and ABTS, where the compound shows effective radical scavenging capabilities.

Table 1: Antioxidant Activity of this compound

Assay TypeIC50 (µM)Reference
DPPH15.5
ABTS12.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects against bacteria and fungi, making it a potential candidate for antimicrobial drug development.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. Studies have shown that it can reduce inflammation markers in animal models.

Case Studies

  • Case Study on Antioxidant Efficacy:
    A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with this compound led to a significant reduction in biomarkers of oxidative damage, supporting its use as an antioxidant agent.
  • Case Study on Antimicrobial Activity:
    A laboratory study assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a promising antibacterial effect, particularly against Staphylococcus aureus, suggesting its potential role in developing new antibiotics.

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